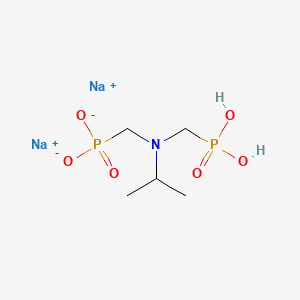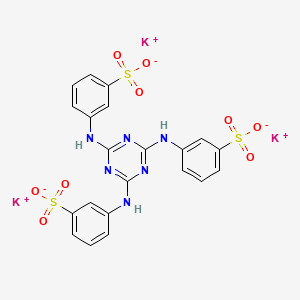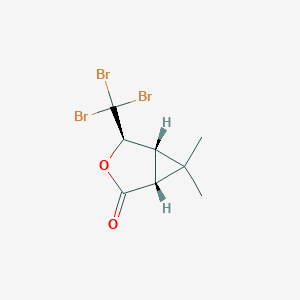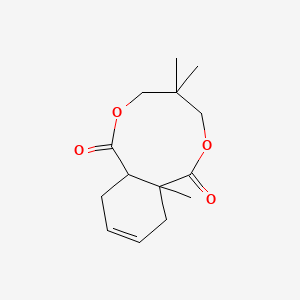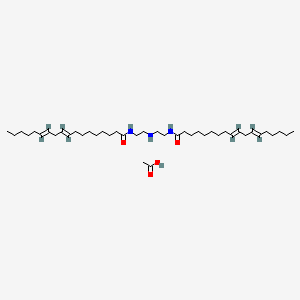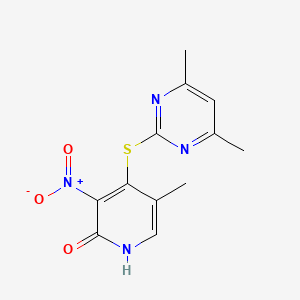
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is a complex organic compound characterized by its unique structure, which includes a pyridinone ring substituted with a dimethylpyrimidinylthio group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- typically involves multiple steps, starting with the preparation of the pyridinone core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The introduction of the 4,6-dimethyl-2-pyrimidinylthio group is often accomplished using a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative. The nitro group is usually introduced via nitration, using reagents such as nitric acid or a nitrating mixture.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Substituted pyridinone derivatives.
科学的研究の応用
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
- 2-amino-4,6-dichloropyrimidines
Uniqueness
2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is unique due to its specific combination
特性
CAS番号 |
172469-83-9 |
|---|---|
分子式 |
C12H12N4O3S |
分子量 |
292.32 g/mol |
IUPAC名 |
4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H12N4O3S/c1-6-5-13-11(17)9(16(18)19)10(6)20-12-14-7(2)4-8(3)15-12/h4-5H,1-3H3,(H,13,17) |
InChIキー |
NXPHZRHQXWLIQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



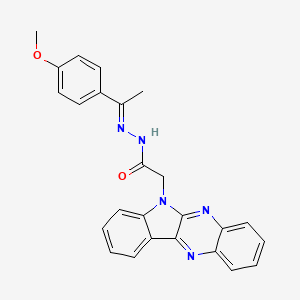
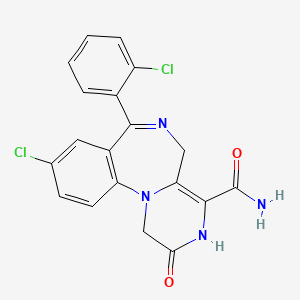
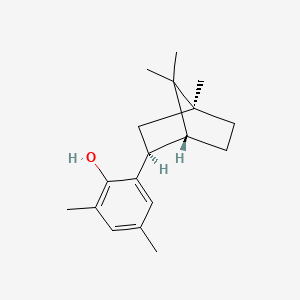


![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
